3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Overview
Description
The compound “3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid” is a complex organic molecule that contains a benzofuran moiety, a phenyl group, and a pyrazol ring . It is part of the benzofuran compounds which are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest due to their biological activities and potential applications . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Further isolation and purification resulted in a white solid with 52% yield .Molecular Structure Analysis
The molecular structure of the compound was characterized and identified through 1H,13C, and APT NMR experiments . The structure also includes a carbamoyl group and a benzoic acid moiety .Chemical Reactions Analysis
The compound is synthesized through a novel methodology involving an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative . This reaction conditions were optimized to afford the product in 62% yield .Physical And Chemical Properties Analysis
The compound is a white solid . Its molecular weight is 267.287 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved papers.Mechanism of Action
Mode of Action
Benzofuran derivatives are known to exhibit a wide variety of biological activities, including anti-inflammatory, antibacterial, antifungal, and antileishmanial activities . The exact interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Advantages and Limitations for Lab Experiments
3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid has several advantages for lab experiments, including its low toxicity profile, its ability to inhibit the growth of various cancer cell lines, and its potential applications in neuroprotection and anti-inflammatory therapy. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the evaluation of its efficacy in clinical trials. Additionally, the elucidation of the molecular mechanisms underlying its effects may provide insights into the development of novel therapeutic strategies for various diseases.
Scientific Research Applications
3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It exerts its anti-cancer effects by inducing cell cycle arrest, apoptosis, and autophagy. In neuroprotection, this compound has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory therapy, this compound has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis.
properties
IUPAC Name |
3-[[3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c29-24(26-18-9-6-8-17(13-18)25(30)31)20-15-28(19-10-2-1-3-11-19)27-23(20)22-14-16-7-4-5-12-21(16)32-22/h1-15H,(H,26,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSDBNFSBXOZKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC(=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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